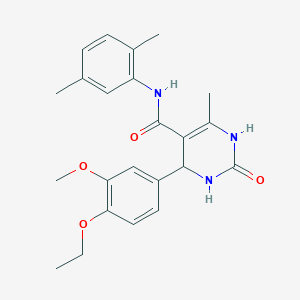
N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties and other pharmacological effects based on diverse research findings.
The compound's molecular formula is C23H27N3O4 with a molecular weight of 409.5 g/mol. The structure features a tetrahydropyrimidine core that is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 66 µM |
| Compound B | E. coli | 32 µM |
| This compound | TBD |
The specific MIC for this compound has yet to be determined but is anticipated to be comparable to other tested pyrimidine derivatives.
Cytotoxicity and Antitumor Activity
The compound's potential antitumor activity is also noteworthy. Studies on related tetrahydropyrimidine derivatives have shown promising results against various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against HeLa and HepG2 cells .
Table 2: Antitumor Activity of Tetrahydropyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 45 |
| Compound D | HepG2 | 50 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is often influenced by structural modifications. Studies suggest that substituents at specific positions on the phenyl rings can enhance antimicrobial and antitumor activity. For example:
- Hydrophobic groups at positions 3 and 4 on the aniline group have been shown to increase anti-pol III activities significantly .
Case Studies
A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and evaluated their antibacterial properties. The findings indicated that modifications in the aromatic substituents led to enhanced activity against Gram-positive bacteria . Another investigation into the antitumor effects of related compounds revealed that structural variations could lead to significant differences in potency against cancer cell lines .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-30-18-10-9-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-11-13(2)7-8-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNVOBQEBWCYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














